molecular formula C10H7O4S- B1231551 Naphthalen-2-yl sulfate

Naphthalen-2-yl sulfate

Cat. No. B1231551
M. Wt: 223.23 g/mol
InChI Key: HXEZIDSFDHEIIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthyl sulfate(1-) is an aryl sulfate oxoanion resulting from the deprotonation of the sulfooxy group of 2-naphthyl sulfate. The major microspecies at pH 7.3. It is a conjugate base of a 2-naphthyl sulfate.

Scientific Research Applications

1. Anaerobic Degradation in Environmental Remediation

Naphthalen-2-yl sulfate, as part of naphthalene derivatives, plays a role in environmental remediation processes. Studies have shown that certain microbial cultures, such as sulfate-reducing bacteria, can utilize naphthalene and related compounds under anaerobic conditions. These bacteria oxidize naphthalene in the presence of sulfate as the electron acceptor, leading to the breakdown of these compounds in environments like oil fields and contaminated sediments. This process is crucial for the bioremediation of hydrocarbon-contaminated environments (Meckenstock et al., 2000), (Musat et al., 2009).

2. Industrial Waste Treatment

Naphthalen-2-yl sulfate is also significant in the treatment of industrial waste. Research has explored the effective removal of naphthalene derivatives from aqueous solutions using various techniques, including electron beam irradiation and chemical oxidation. These methods aim to reduce the concentration of harmful naphthalene compounds in industrial effluents, thereby mitigating their environmental impact (Alkhuraiji & Leitner, 2016), (Liang & Guo, 2010).

3. Analytical and Biochemical Applications

In the analytical and biochemical fields, naphthalene and its derivatives, including naphthalen-2-yl sulfate, are used as probes in studying protein structures and interactions. These compounds have been utilized in research to understand protein folding and aggregation, particularly in the presence of different environmental conditions like varying solvent concentrations (Qadeer et al., 2013).

4. Advancements in Material Science

Research into naphthalene diimides, closely related to naphthalen-2-yl sulfate, has shown potential applications in material science, such as in artificial photosynthesis and solar cell technology. These studies contribute to the development of novel materials with enhanced electronic and optical properties (Kobaisi et al., 2016).

properties

Product Name

Naphthalen-2-yl sulfate

Molecular Formula

C10H7O4S-

Molecular Weight

223.23 g/mol

IUPAC Name

naphthalen-2-yl sulfate

InChI

InChI=1S/C10H8O4S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1

InChI Key

HXEZIDSFDHEIIQ-UHFFFAOYSA-M

SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-]

synonyms

2-naphthol sulfate
2-naphthyl sulfate
2-naphthyl sulfate, potassium salt
2-naphthyl sulfate, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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